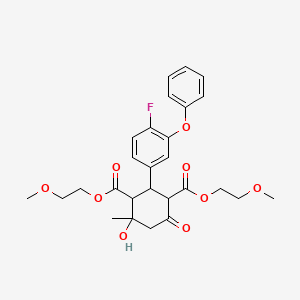![molecular formula C18H16N6OS B4324667 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4324667.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide
Vue d'ensemble
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Méthodes De Préparation
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent. The process yields high amounts of the desired compound, which is then characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Analyse Des Réactions Chimiques
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby disrupting essential biological processes in microorganisms . This inhibition can lead to the death of bacterial or fungal cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide can be compared with other benzothiazole derivatives such as:
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-12-2-7-15-16(10-12)26-18(21-15)13-3-5-14(6-4-13)20-17(25)8-9-24-11-19-22-23-24/h2-7,10-11H,8-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSLHBFAARRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4324590.png)

![N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4324604.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B4324610.png)
![METHYL 2-AMINO-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4324616.png)
![2-AMINO-1-(4-CHLOROPHENYL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4324618.png)
![METHYL 2-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE](/img/structure/B4324638.png)
![2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324642.png)
![2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324648.png)

![9-amino-7-(2-chloro-6-fluorophenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4324683.png)
![9-amino-11-oxo-7-(3,4,5-trimethoxyphenyl)-7H,11H-pyrido[2,1-b][1,3]benzothiazine-6,8-dicarbonitrile](/img/structure/B4324691.png)
![5'-(2-METHOXYETHYL) 3'-METHYL 2'-AMINO-1-(CARBAMOYLMETHYL)-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B4324694.png)
![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate](/img/structure/B4324697.png)
